2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride
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Overview
Description
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride is a chemical compound with the molecular formula C11H17ClN4O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diazepane ring attached to a pyridine ring, which is further connected to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride typically involves the reaction of 2-chloronicotinic acid with 1,4-diazepane in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high yield and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride
- 2-(1,4-Diazepan-1-yl)nicotinonitrile dihydrochloride
Uniqueness
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diazepane ring with a pyridine and carboxamide group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C11H18Cl2N4O |
---|---|
Molecular Weight |
293.19 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H16N4O.2ClH/c12-10(16)9-3-1-5-14-11(9)15-7-2-4-13-6-8-15;;/h1,3,5,13H,2,4,6-8H2,(H2,12,16);2*1H |
InChI Key |
PWOPXNVWQFJYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)C(=O)N.Cl.Cl |
Origin of Product |
United States |
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